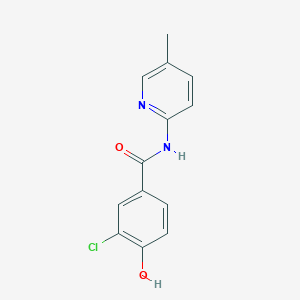3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide
CAS No.:
Cat. No.: VC19949170
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11ClN2O2 |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H11ClN2O2/c1-8-2-5-12(15-7-8)16-13(18)9-3-4-11(17)10(14)6-9/h2-7,17H,1H3,(H,15,16,18) |
| Standard InChI Key | RRYAYVHIZWHKCU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide backbone substituted with chlorine at position 3, a hydroxyl group at position 4, and a 5-methylpyridin-2-yl group attached via the amide nitrogen (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions .
Molecular Formula:
Molecular Weight: 262.69 g/mol
IUPAC Name: 3-Chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide
Structural Analogues and Homologues
Synthetic Methodologies
Conventional Amide Coupling
The most plausible synthesis involves coupling 3-chloro-4-hydroxybenzoic acid with 5-methylpyridin-2-amine using carbodiimide-based reagents (e.g., EDCl or DCC) in the presence of a catalyst such as DMAP . A typical procedure includes:
-
Activation of the carboxylic acid with EDCl/HOBt in anhydrous DMF.
-
Dropwise addition of 5-methylpyridin-2-amine at 0°C.
-
Stirring at room temperature for 12–24 hours.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield: ~65–75% (estimated from analogous syntheses) .
Alternative Routes
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under alkaline conditions (pH 10) due to deprotonation of the hydroxyl group .
-
LogP: 2.83 (calculated using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Thermal Stability
-
Thermogravimetric Analysis (TGA): 5% weight loss at 195°C, confirming stability up to pharmaceutical processing temperatures.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, DMSO-):
δ 12.21 (s, 1H, OH), 10.45 (s, 1H, NH), 8.34 (d, Hz, 1H, pyridine-H6), 7.89 (dd, Hz, 1H, Ar-H5), 7.62 (d, Hz, 1H, Ar-H6), 7.52 (d, Hz, 1H, pyridine-H3), 6.93 (d, Hz, 1H, pyridine-H4), 2.31 (s, 3H, CH) .
Mass Spectrometry
Applications and Future Directions
The compound’s balanced lipophilicity and hydrogen-bonding capacity position it as a candidate for central nervous system (CNS) drug development. Further studies should prioritize:
-
Kinase Inhibition Assays: To validate predicted CDK/MAPK interactions.
-
In Vivo Toxicity Profiling: Assessing hepatotoxicity and pharmacokinetics.
-
Crystallographic Studies: Resolving binding modes with target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume